molecular formula C10H11N3O B8776274 3,4-Diamino-1-methylquinolin-2(1H)-one CAS No. 921214-45-1

3,4-Diamino-1-methylquinolin-2(1H)-one

货号: B8776274
CAS 编号: 921214-45-1
分子量: 189.21 g/mol
InChI 键: QMCXAQBMBLDKQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Diamino-1-methylquinolin-2(1H)-one (CAS 921214-45-1) is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This solid compound features the privileged 4-hydroxyquinolin-2-one scaffold, a structure recognized as a versatile foundation in medicinal chemistry for designing novel bioactive molecules . Quinolinone derivatives are investigated as key components in multi-target agents for various conditions, including cancer, inflammatory diseases, and neurodegenerative disorders . The 3,4-diamino substitution pattern on the core quinolinone structure presents opportunities for further chemical modification, making it a valuable building block for constructing more complex molecular hybrids . Researchers are exploring the integration of similar quinolinone fragments into hybrid molecules, such as pyrimidine-quinolone hybrids, which are designed as potential inhibitors of targets like lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer proliferation and other diseases . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

CAS 编号

921214-45-1

分子式

C10H11N3O

分子量

189.21 g/mol

IUPAC 名称

3,4-diamino-1-methylquinolin-2-one

InChI

InChI=1S/C10H11N3O/c1-13-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,11-12H2,1H3

InChI 键

QMCXAQBMBLDKQZ-UHFFFAOYSA-N

规范 SMILES

CN1C2=CC=CC=C2C(=C(C1=O)N)N

产品来源

United States

相似化合物的比较

Table 1: Structural and Functional Comparison of Dihydroquinolinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield (If Available) References
6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one 6-NH₂, 1-CH₃ C₁₀H₁₂N₂O 176.22 High purity; used in drug intermediates 72.9% (via hydrogenation)
5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one 5-NH₂, 8-F, 1-CH₃ C₁₀H₁₁FN₂O 194.21 Enhanced lipophilicity; potential bioactivity N/A
3,4-Dihydroxy-1-methylquinolin-2(1H)-one 3-OH, 4-OH, 1-CH₃ C₁₀H₉NO₃ 191.19 Reduced solubility due to hydroxyl groups N/A
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one 6-OCH₃, 1-CH₃ C₁₁H₁₃NO₂ 191.23 Electron-donating methoxy group; moderate solubility N/A
3,4-Dihydro-1H-benzo[h]quinolin-2-one Extended aromatic system C₁₂H₁₀NO 185.22 Antitumor activity; altered pharmacokinetics N/A
Compound 24 (from ) 6-NH₂, pyrrolidinyl side chain C₁₆H₂₁N₃O 271.36 Neuroactivity; synthesized via hydrogenation 72.9%

Structural and Electronic Effects

  • Amino vs. Hydroxyl Groups: Amino substituents (e.g., in 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one) enhance hydrogen-bonding capacity and solubility in polar solvents compared to hydroxyl groups, which may form intramolecular hydrogen bonds, reducing solubility .
  • Methoxy Groups : The 6-methoxy analog demonstrates reduced reactivity due to electron-donating effects, which may lower binding affinity to certain enzymes .

Key Research Findings

Solubility Trends: The parent compound 3,4-Dihydroquinolin-2(1H)-one exhibits solubility up to 30 mg/mL in DMSO/DMF. Amino-substituted derivatives (e.g., 6-Amino-1-methyl) show improved aqueous solubility, whereas methoxy and hydroxyl analogs are less soluble .

Bioactivity Correlations: Amino groups at positions 5 or 6 enhance antimicrobial and enzyme-binding activities, while fluorine substitution improves pharmacokinetic profiles .

Synthetic Challenges : Low yields (e.g., 43.7% for Compound 27) are observed in derivatives with bulky side chains, emphasizing the need for optimized reaction conditions .

常见问题

Q. What synthetic strategies are commonly used to prepare 3,4-diamino-1-methylquinolin-2(1H)-one derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the introduction of amino groups via nitro reduction. For example:
  • Nitro Reduction : Hydrogenation with a palladium-on-carbon (Pd/C) catalyst under H₂ atmosphere reduces nitro intermediates to amino derivatives (e.g., 72.9% yield for compound 24 in ethanol over 48 hours) .
  • Cyclization : Cyclocondensation of precursors (e.g., substituted anilines with ketones) under acidic or basic conditions forms the quinolinone core .
  • Functionalization : Alkylation or coupling reactions introduce substituents (e.g., using chloroiodopropane or thiophene carboximidamide derivatives) .
    Key Considerations : Purification via column chromatography (e.g., Biotage flash chromatography) and characterization by NMR/MS are critical for confirming structural integrity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.28 ppm for methyl groups, δ 8.13 ppm for aromatic protons) and confirms substitution patterns .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., bond angles of 120° in the quinolinone ring) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .
    Data Interpretation : Cross-validation with computational models (e.g., DFT) resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers design bioactivity studies to evaluate this compound derivatives against neurological targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors implicated in neurological pathways (e.g., NMDA receptor GluN2b subunit or σ receptors) .
  • Assay Design :
  • In Vitro : Measure IC₅₀ values for enzyme inhibition (e.g., kinase assays) or receptor binding affinity via competitive displacement .
  • In Vivo : Assess anticonvulsant/antidepressant effects in rodent models (e.g., forced swim test, maximal electroshock) .
  • Mechanistic Studies : Use molecular docking or SPR (surface plasmon resonance) to map ligand-receptor interactions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar quinolinone derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., compare 6-amino vs. 8-fluoro derivatives) to isolate activity drivers .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines, and incubation times to minimize variability .
  • Data Meta-Analysis : Use tools like Lipid Search or SPSS to statistically correlate structural features (e.g., logP, H-bond donors) with bioactivity trends .

Q. How can computational chemistry optimize the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :
  • ADME Prediction : Use QSAR models to predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .
  • Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxymethyl at position 8) while maintaining target affinity .
  • Toxicity Screening : Apply DEREK or ProTox-II to flag potential hepatotoxicity or mutagenicity early in development .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。